7-Hydroxy-2-naphthoic acid

Overview

Description

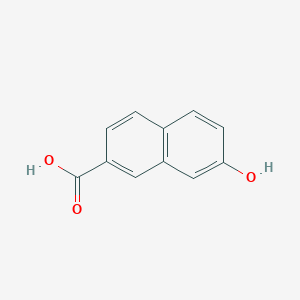

7-Hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) at the 7th position and a carboxyl group (-COOH) at the 2nd position on the naphthalene ring. This compound is part of the hydroxynaphthoic acids family, which includes several isomers with varying positions of the hydroxyl and carboxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Hydroxy-2-naphthoic acid can be synthesized through various organic synthesis methods. One common approach involves the hydroxylation of 2-naphthoic acid. This process can be catalyzed by cytochrome P450 enzymes, which introduce a hydroxyl group at the 7th position . Another method involves the use of chemical reagents such as dimethyl sulfoxide (DMSO) and 1,4-dioxane to form solvates, which are then subjected to specific reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction parameters. These parameters include controlled temperatures, pressures, and the use of catalysts to enhance the yield and purity of the product. For instance, the reaction may be carried out at temperatures ranging from 260-270°C and pressures of 0.2-0.4 MPa to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dihydroxynaphthoic acids, such as 1,7-dihydroxy-2-naphthoic acid.

Reduction: Reduction reactions can convert the carboxyl group to an aldehyde or alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes are commonly used for regioselective oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Substitution: Reagents such as thionyl chloride (SOCl2) can facilitate the substitution of the hydroxyl group.

Major Products Formed

Oxidation: 1,7-Dihydroxy-2-naphthoic acid, 3,7-dihydroxy-2-naphthoic acid.

Reduction: 7-Hydroxy-2-naphthaldehyde, 7-hydroxy-2-naphthyl alcohol.

Substitution: 7-Chloro-2-naphthoic acid.

Scientific Research Applications

7-Hydroxy-2-naphthoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of dihydroxynaphthoic acids through regioselective oxidation . These reactions are facilitated by the enzyme’s ability to introduce an oxygen atom into the compound under mild conditions.

Comparison with Similar Compounds

7-Hydroxy-2-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:

1-Hydroxy-2-naphthoic acid: Similar in structure but with the hydroxyl group at the 1st position.

3-Hydroxy-2-naphthoic acid: Hydroxyl group at the 3rd position.

6-Hydroxy-2-naphthoic acid: Hydroxyl group at the 6th position.

Uniqueness

The unique positioning of the hydroxyl group at the 7th position in this compound imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

7-Hydroxy-2-naphthoic acid (7-HNA) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of 7-HNA, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring with a hydroxyl group at the 7-position. Its molecular formula is C₁₁H₈O₃, with a molar mass of approximately 188.18 g/mol. The presence of the hydroxyl group enhances its solubility in polar solvents and contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that 7-HNA exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that it effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 32 µg/mL, showcasing its potential as an antimicrobial agent .

2. Antioxidant Properties

7-HNA has demonstrated notable antioxidant activity, which is essential for protecting cells from oxidative stress. In vitro assays have shown that it scavenges free radicals effectively, with an IC₅₀ value of approximately 25 µM, making it a candidate for further investigation in oxidative stress-related diseases .

3. Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory effects of 7-HNA, particularly in models of acute inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

The biological activity of 7-HNA can be attributed to several mechanisms:

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with proteins and nucleic acids .

- Metal Chelation: 7-HNA has been shown to form stable complexes with metal ions, which may contribute to its antioxidant and antimicrobial activities .

- Enzyme Inhibition: Preliminary studies suggest that 7-HNA may inhibit enzymes involved in inflammatory processes, although specific targets remain to be elucidated.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 7-HNA against clinical isolates of E. coli. The results indicated that at concentrations ranging from 16 to 64 µg/mL, 7-HNA significantly inhibited bacterial growth compared to control groups. The study concluded that 7-HNA could serve as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of 7-HNA resulted in a marked reduction in paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers . This supports the notion that 7-HNA may have therapeutic potential in managing inflammatory conditions.

Data Table: Summary of Biological Activities

| Biological Activity | Assay Type | IC₅₀ / MIC Value |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | 32 µg/mL |

| Antioxidant | DPPH Scavenging | 25 µM |

| Anti-inflammatory | LPS-stimulated macrophages | - |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Hydroxy-2-naphthoic acid in a laboratory setting?

Synthesis typically involves carboxylation or hydroxylation of naphthalene derivatives. For analogs like 6-Hydroxy-2-naphthoic acid, methods include Friedel-Crafts acylation followed by hydroxylation under controlled pH . Key steps:

- Use anhydrous conditions to prevent side reactions.

- Purify intermediates via recrystallization (e.g., ethanol/water mixtures).

- Confirm product identity using melting point analysis and FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling: Use local exhaust ventilation and wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Avoid strong oxidizers (e.g., HNO₃) due to incompatibility risks .

- Storage: Keep in airtight containers at 2–8°C, protected from light to prevent photodegradation. Monitor for discoloration, which may indicate decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

- UV-Vis: Detect absorption bands (~300–350 nm) for conjugated π-systems.

- NMR: Use DMSO-d₆ as solvent; expect aromatic protons at δ 6.8–8.5 ppm and carboxylic proton at δ ~12 ppm (broad, exchangeable).

- MS: Electrospray ionization (ESI) in negative mode for [M−H]⁻ peak (theoretical m/z 202 for C₁₁H₈O₄) .

Advanced Research Questions

Q. How does the position of hydroxyl groups influence the photophysical properties of hydroxy-naphthoic acids?

Substituent position dictates excited-state intramolecular proton transfer (ESIPT). For example:

- 3-Hydroxy-2-naphthoic acid exhibits dual fluorescence (enol and keto forms) in polar solvents due to ESIPT .

- 1-Hydroxy-2-naphthoic acid shows pH-dependent Stokes shifts, with deprotonation suppressing nonradiative decay . Methodological recommendation: Conduct time-resolved fluorescence studies in solvents of varying polarity and pH to map ESIPT dynamics .

Q. What computational approaches are suitable for modeling the reactivity of this compound?

- DFT/CAM-B3LYP: Optimize ground-state geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior.

- TD-DFT: Simulate UV-Vis spectra and compare with experimental data to validate ESIPT pathways .

- MD simulations: Study solvent interactions and aggregation tendencies (e.g., dimerization via hydrogen bonding) .

Q. How do hydroxy-naphthoic acids participate in co-crystallization, and what synthons dominate?

- Synthon preference: Carboxylic acid dimers (R₂²(8) motif) are common. For 6-Hydroxy-2-naphthoic acid, hydroxyl-caffeine heterosynthons form in co-crystals .

- Experimental design: Screen co-formers (e.g., caffeine, nicotinamide) via solvent-drop grinding. Analyze using PXRD and SC-XRD to identify hydrogen-bonding networks .

Q. What are the metabolic pathways for hydroxy-naphthoic acids in microbial systems?

- Example pathway (Phenanthrene degradation): 2-Hydroxy-1-naphthoic acid undergoes meta-cleavage by Fe²⁺-dependent dioxygenases, yielding salicylic acid for further catabolism .

- Methodology: Use Pseudomonas strains in minimal media; track metabolites via HPLC-MS/MS. Knockout studies can confirm enzyme roles (e.g., catechol 2,3-dioxygenase) .

Q. Key Considerations for Experimental Design

- Contradictions in stability data: Some analogs (e.g., 2-Hydroxy-1-naphthoic acid) show light sensitivity , while others (e.g., 6-Hydroxy-2-naphthoic acid) require inert atmospheres . Always conduct pilot stability tests.

- Toxicity: Hydroxy-naphthoic acids may cause skin/eye irritation; follow OSHA HCS guidelines .

Properties

IUPAC Name |

7-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXKKRVQMPPAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.